5-Ethyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Ethyl-1-benzofuran-2-carboxylic acid: Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product yields.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: 5-Ethyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties . It is used in the development of new therapeutic agents targeting these activities.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug lead compound. It has shown promise in preclinical studies for treating infections and cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Ethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
- Benzofuran-2-carboxylic acid
- 2-Methyl-benzofuran-5-carboxylic acid
- Coumarilic acid
- Coumarone-2-carboxylic acid
Comparison: 5-Ethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSHGKMBATUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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